ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate
Description
This compound features a quinoline core substituted at three positions:
- Position 4: A methoxy group linked via a carbamoyl bridge to a 3-fluorophenyl ring.
- Position 2: A 3-methoxyphenyl group, contributing electron-donating effects and enhancing solubility via the methoxy group.
- Position 6: An ethyl carboxylate ester, critical for solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[2-(3-fluoroanilino)-2-oxoethoxy]-2-(3-methoxyphenyl)quinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O5/c1-3-34-27(32)18-10-11-23-22(13-18)25(15-24(30-23)17-6-4-9-21(12-17)33-2)35-16-26(31)29-20-8-5-7-19(28)14-20/h4-15H,3,16H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXJMPCERUTLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC=C3)F)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorophenyl and methoxyphenyl groups, and esterification. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
Ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-{[(3-fluorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Quinoline-Based Analogs
- Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate (): Lacks the carbamoyl-methoxy and 3-methoxyphenyl groups.
- Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate (): Features a bis-quinoline structure with chloro and methyl groups.
Heterocyclic Analogs
- Ethyl 4-(4-(3-(3-Methoxyphenyl)ureido)phenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (): Replaces quinoline with a thienopyrimidine core. The ureido linkage vs. carbamoyl-methoxy group alters hydrogen-bonding capacity. The 3-methoxyphenyl group is conserved, suggesting shared pharmacophoric elements .
Physicochemical Properties
- Lipophilicity: The target compound’s 3-fluorophenyl and methoxy groups balance hydrophobicity and polarity.
- Solubility : The ethyl carboxylate at position 6 (common in , and 12) enhances aqueous solubility compared to methyl esters or halogenated derivatives .
Q & A
Q. Key Variables :
- Catalyst Choice : Ceric ammonium nitrate (CAN) improves cyclization efficiency .
- Temperature : Reflux conditions (e.g., 70–150°C) enhance reaction rates but may degrade thermally sensitive intermediates .
- Solvent : Polar aprotic solvents (e.g., CH₃CN) favor nucleophilic substitutions, while methanol aids cyclization .
Q. Yield Optimization :
- Purification via silica gel chromatography (petroleum ether/EtOAc gradients) typically achieves >80% purity .
How is structural characterization of this compound performed, and what analytical discrepancies might arise?
Basic Research Question
Primary Techniques :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons in the quinoline ring at δ 7.0–8.5 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ expected for C₂₇H₂₂F₂N₂O₅) .
- X-ray Crystallography : Resolves steric effects from the 3-methoxyphenyl and carbamoyl groups, though crystal growth may fail due to ester group flexibility .
Q. Data Contradictions :
- Tautomerism : The quinoline-4-carboxylate group may exhibit keto-enol tautomerism, leading to split peaks in NMR under certain conditions .
- Impurity Artifacts : Residual solvents (e.g., DMSO in ¹³C NMR) or unreacted intermediates (e.g., ethyl chloroformate) require careful spectral deconvolution .
What in vitro biological screening strategies are used to evaluate this compound’s pharmacological potential?
Basic Research Question
Standard Assays :
- Antimicrobial Activity : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using MIC/MBC protocols .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., PDGF-R) or inflammatory targets (e.g., NF-κB) .
Q. Methodological Considerations :
- Solubility : DMSO stock solutions (≤0.1% final concentration) prevent solvent toxicity .
- Positive Controls : Compare activity to known agents (e.g., ciprofloxacin for antimicrobial screening) .
How do substituents (e.g., 3-fluorophenyl vs. 4-fluorophenyl) impact the compound’s bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
Q. Contradictory Data :
Q. Experimental Design for SAR :
- Analog Synthesis : Systematic substitution (e.g., replacing F with Cl or CF₃) and comparative bioassays .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities for kinase targets .
What strategies resolve low solubility issues during in vivo testing?
Advanced Research Question
Formulation Approaches :
Q. Analytical Validation :
- HPLC-MS : Monitor compound stability in simulated physiological fluids (e.g., PBS, pH 7.4) .
- Pharmacokinetics : LC-MS/MS to quantify plasma concentration-time profiles after IV/oral administration .
How are stability and degradation profiles analyzed under varying storage conditions?
Basic Research Question
Protocols :
Q. Key Findings :
- Ester Hydrolysis : The ethyl ester group degrades in alkaline buffers (t₁/₂ ~24 hrs at pH 9) .
- Photodegradation : Quinoline core oxidation occurs under UV light, necessitating amber glass storage .
What safety precautions are critical during handling, based on structural analogs?
Basic Research Question
Hazard Mitigation :
Q. Emergency Protocols :
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Immediate rinsing with water for skin/eye exposure; seek medical evaluation for ingestion .
How can contradictory bioactivity data between academic studies be addressed?
Advanced Research Question
Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
